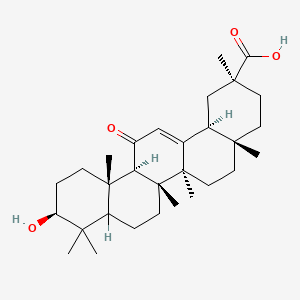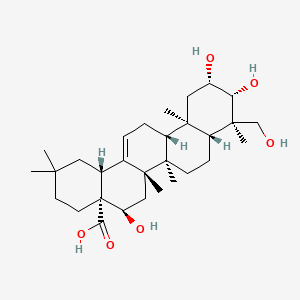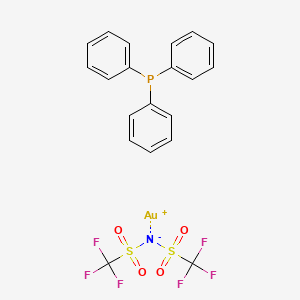
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a quinolinemonocarboxylic acid derivative. It is characterized by the presence of a hydroxy group at position 4 and a chlorine atom at position 7 on the quinoline ring. This compound is known for its potent antagonistic activity against the NMDA glutamate receptor, specifically targeting the strychnine-insensitive glycine site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride typically involves the chlorination of quinoline derivatives. The hydroxy group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-4-quinolinone.
Reduction: Formation of 7-chloro-4-aminoquinoline.
Substitution: Formation of 7-methoxy-4-hydroxyquinoline-2-carboxylic acid.
Applications De Recherche Scientifique
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects by antagonizing the NMDA glutamate receptor at the glycine site. This inhibition prevents the activation of the receptor, which is crucial in modulating synaptic plasticity and memory function. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamatergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline-2-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different pharmacological properties.
7-Chloroquinoline-2-carboxylic acid: Lacks the hydroxy group at the 4th position, affecting its reactivity and biological activity.
7-Chloro-4-quinolinone: An oxidized form of the compound with different chemical properties.
Uniqueness
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is unique due to its dual functional groups (hydroxy and chlorine) that confer distinct chemical reactivity and potent NMDA receptor antagonistic activity. This makes it a valuable compound in both synthetic chemistry and pharmacological research .
Propriétés
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.ClH/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYELNPNWADJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)













